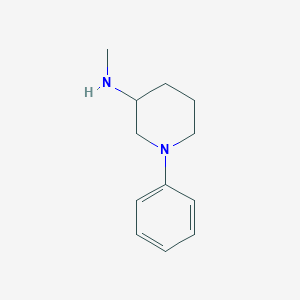

N-methyl-1-phenylpiperidin-3-amine

Description

BenchChem offers high-quality N-methyl-1-phenylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-phenylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPVWLVXLUKASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine"

An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-phenylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a molecule incorporating a phenyl group, a tertiary amine within the piperidine ring, and a secondary amine substituent, its properties are governed by a complex interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of key molecular properties but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its precise identity. N-methyl-1-phenylpiperidin-3-amine is a chiral molecule featuring a phenyl group attached to the piperidine nitrogen, and a methylamine group at the 3-position of the ring.

-

IUPAC Name: N-methyl-1-phenylpiperidin-3-amine

-

Molecular Formula: C₁₂H₁₈N₂

-

Chemical Structure:

Caption: 2D structure of N-methyl-1-phenylpiperidin-3-amine.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | N-methyl-N-phenylpiperidin-4-amine | PubChem CID: 24696612[1] |

| CAS Number | 200413-57-6 | PubChem CID: 24696612[1] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem CID: 24696612[1] |

| Molecular Weight | 190.28 g/mol | PubChem CID: 24696612[1] |

| Canonical SMILES | CN(C1CCNCC1)C2=CC=CC=C2 | PubChem CID: 24696612[1] |

Ionization Constant (pKa)

The pKa values of a molecule are critical as they dictate the extent of ionization at a given pH. This, in turn, influences solubility, permeability across biological membranes, and receptor-binding interactions. N-methyl-1-phenylpiperidin-3-amine has two basic nitrogen centers: the tertiary aniline-like nitrogen (N1) and the secondary aliphatic amine nitrogen (N2).

-

N1 (Tertiary Aniline-like): The lone pair on this nitrogen is delocalized into the phenyl ring, significantly reducing its basicity. The pKa is expected to be low, likely in the range of 4-5.

-

N2 (Secondary Aliphatic Amine): This nitrogen is part of a flexible side chain and is expected to be a stronger base. Typical pKa values for secondary aliphatic amines are in the range of 9-11.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a highly accurate and widely used method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[3][4][5]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-methyl-1-phenylpiperidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of known ionic strength (e.g., 0.1 M KCl) to maintain constant activity coefficients.[3]

-

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25°C) and use a calibrated pH electrode to monitor the pH.[5]

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[6]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.

-

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of each respective amine group has been protonated.[3] Given the expected separation in pKa values, two distinct inflection points should be observable.

Causality of Experimental Choices:

-

Ionic Strength Adjustment: Using a salt solution like KCl minimizes variations in the activity of ions as the titration progresses, leading to a more accurate pKa determination.

-

Temperature Control: Dissociation constants are temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[8][9]

-

LogP: Refers to the partition coefficient of the neutral species.

-

LogD: Refers to the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like this, LogD will be lower than LogP at pH values below its pKa.

Given its structure, N-methyl-1-phenylpiperidin-3-amine is expected to have a moderate LogP value, estimated to be in the range of 2.0 - 3.0.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP, providing a direct measure of the partitioning at equilibrium.[8]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the layers. This ensures that the volumes of the two phases do not change during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate measurement but low enough to avoid saturation in either phase.

-

Partitioning: Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[8]

Causality of Experimental Choices:

-

Pre-saturation of Solvents: Octanol and water are partially miscible. Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Centrifugation: This step is crucial to break up any micro-emulsions that may have formed during shaking, ensuring a clean separation of the two phases for accurate sampling.

Aqueous Solubility

Solubility is a fundamental property that affects drug dissolution and subsequent absorption.[11] Poor aqueous solubility is a major hurdle in drug development.[12] The solubility of N-methyl-1-phenylpiperidin-3-amine will be highly pH-dependent due to its two basic centers. It is expected to have low solubility at neutral and high pH (as the free base) and significantly higher solubility at acidic pH where it will exist as a protonated salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the thermodynamic solubility, which is the true equilibrium solubility of the compound.[12][13]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) for 24-48 hours. This extended time is necessary to ensure that the solution has reached equilibrium with the solid phase.[13]

-

Phase Separation: After equilibration, allow the vials to stand, and then filter or centrifuge the samples to remove all undissolved solid.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Data Analysis: The measured concentration at each pH represents the equilibrium solubility. A pH-solubility profile can then be generated.

Causality of Experimental Choices:

-

Use of Excess Solid: This ensures that a saturated solution is formed and that equilibrium is maintained throughout the experiment.

-

pH-Dependent Measurement: For an ionizable compound, a single solubility value is insufficient. Creating a pH-solubility profile provides a comprehensive understanding of its behavior in different physiological environments (e.g., stomach vs. intestine).[13]

Predicted Spectroscopic Characteristics

While experimental spectra are definitive, a predictive analysis based on the molecular structure provides a valuable framework for spectral interpretation and confirmation of identity.

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl Ring): Expected to appear in the δ 6.8-7.5 ppm region. The substitution pattern will lead to a complex multiplet.

-

Piperidine Ring Protons: These aliphatic protons will appear in the δ 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen atoms (C2, C5, C3) will be deshielded and appear further downfield.[14]

-

N-H Proton (Secondary Amine): A broad singlet is expected, typically in the δ 1-5 ppm range. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[15][16]

-

N-CH₃ Protons (Secondary Amine): A singlet or doublet (if coupled to the N-H proton) is expected around δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals will be in the δ 110-150 ppm region. The carbon attached to the nitrogen (ipso-carbon) will be significantly affected.

-

Piperidine Ring Carbons: Aliphatic carbons will appear in the δ 20-60 ppm range. Carbons directly bonded to nitrogen will be deshielded and appear further downfield (e.g., 40-60 ppm).[14]

-

N-CH₃ Carbon: A signal is expected in the δ 30-45 ppm region.

Infrared (IR) Spectroscopy

-

N-H Stretch (Secondary Amine): A single, moderate to weak, sharp absorption band is expected around 3300-3500 cm⁻¹.[15][16]

-

C-H Stretch (Aromatic): Absorptions will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: These will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.[14]

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 190. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

-

Major Fragmentation Pathways: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms. Common fragments would include the loss of the methyl group, cleavage of the piperidine ring, and loss of the methylamine side chain.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical characteristics of N-methyl-1-phenylpiperidin-3-amine, combining predicted values with established ranges for similar functional groups.

Table 2: Summary of Physicochemical Data

| Parameter | Predicted Value / Expected Range | Significance in Drug Development |

| Molecular Weight | 190.28 g/mol | Influences diffusion and falls within Lipinski's Rule of Five. |

| pKa₁ (Tertiary Aniline) | 4.0 - 5.0 | Low basicity, largely uncharged at physiological pH. |

| pKa₂ (Secondary Amine) | 9.0 - 11.0 | High basicity, predominantly protonated at physiological pH. |

| LogP | 2.0 - 3.0 | Indicates good potential for membrane permeability. |

| Aqueous Solubility | pH-dependent | Low at pH > 10; high at acidic pH. Crucial for formulation design. |

Conclusion

The physicochemical properties of N-methyl-1-phenylpiperidin-3-amine define its behavior in both chemical and biological systems. Its dual basic centers result in complex pH-dependent behavior, which is a critical consideration for any application in drug development. The moderate lipophilicity suggests a favorable profile for crossing biological membranes. This guide provides the foundational knowledge and robust experimental frameworks necessary for the comprehensive characterization of this and structurally related compounds, enabling researchers to make informed decisions during the drug discovery and development process.

References

- Raytor. (2026, January 22).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Pharmaceutical Review. (2013, April 2).

- ResearchGate. (n.d.).

- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- ACS Publications. (2024, January 26).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- PMC. (n.d.).

- Chemaxon Docs. (n.d.).

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.

- Molinspiration. (n.d.).

- PubChem. (n.d.). 1-Benzyl-N-methylpiperidin-3-amine.

- PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.

- PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.

- NC State University Libraries. (n.d.). 24.

Sources

- 1. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Introduction to log P and log D in drug development [pion-inc.com]

- 10. agilent.com [agilent.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. raytor.com [raytor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

"N-methyl-1-phenylpiperidin-3-amine starting material for drug discovery"

A Privileged Scaffold for CNS Ligand Design and Fragment-Based Drug Discovery

Strategic Profile: The "Privileged" Architecture

In the landscape of medicinal chemistry, N-methyl-1-phenylpiperidin-3-amine represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its achiral or flexible counterparts, this scaffold offers a unique combination of conformational rigidity and defined chirality , making it an ideal starting material for targeting G-Protein Coupled Receptors (GPCRs), particularly within the Central Nervous System (CNS).

Core Structural Advantages:

-

Vectorial Definition: The 1,3-disubstitution pattern on the piperidine ring creates a specific distance and angle between the aromatic lipophilic domain (N-phenyl) and the basic amine center (N-methylamino). This mimics the pharmacophore of endogenous neurotransmitters like dopamine and serotonin.

-

Chirality: The C3 carbon is a stereogenic center. Access to distinct (R) and (S) enantiomers allows for the exploration of stereoselective binding pockets, a critical requirement for modern high-affinity ligands.

-

Functional Versatility: The secondary amine at the C3 position serves as a reactive "handle" for rapid library generation via acylation, alkylation, or sulfonylation, facilitating Structure-Activity Relationship (SAR) expansion.

Synthetic Architecture: The Reductive Amination Pathway

While various routes exist (e.g., nucleophilic aromatic substitution), the most robust and scalable method for synthesizing N-methyl-1-phenylpiperidin-3-amine is the Direct Reductive Amination (DRA) of 1-phenylpiperidin-3-one with methylamine.

This route is preferred for its "atom economy" and the ability to avoid over-alkylation, provided the correct reducing agent is selected.

Mechanistic Logic

-

Imine Formation: The ketone carbonyl of 1-phenylpiperidin-3-one condenses with methylamine to form an unstable hemiaminal, which dehydrates to the iminium ion.

-

Selective Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaBH₄, STAB is mild and does not reduce the ketone precursor, ensuring that hydride transfer occurs only after the iminium species is formed. This prevents the formation of the alcohol side-product (1-phenylpiperidin-3-ol).

Visualization: Synthetic Pathway

Caption: Figure 1. One-pot direct reductive amination pathway utilizing selective hydride transfer to prevent ketone reduction.

Detailed Experimental Protocol

Objective: Synthesis of N-methyl-1-phenylpiperidin-3-amine via Reductive Amination. Scale: 10 mmol basis.

Reagents & Materials

-

Substrate: 1-phenylpiperidin-3-one (1.75 g, 10 mmol).

-

Amine Source: Methylamine hydrochloride (1.01 g, 15 mmol, 1.5 eq).

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 50 mL).

-

Base: Diisopropylethylamine (DIPEA) (if using amine HCl salt).

Step-by-Step Methodology

-

Imine Pre-formation (Equilibrium Establishment):

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperidin-3-one (1.75 g) in 40 mL of anhydrous DCE.

-

Add Methylamine HCl (1.01 g) followed by DIPEA (2.6 mL, 15 mmol) to liberate the free amine in situ.

-

Critical Step: Stir at room temperature for 30–60 minutes. This allows the imine/iminium equilibrium to establish before the reducing agent is introduced.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (3.18 g) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur; ensure proper venting.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir under nitrogen atmosphere for 12–16 hours.

-

-

Validation (In-Process Control):

-

Monitor via TLC (System: 5% MeOH in DCM).

-

Endpoint: Disappearance of the ketone spot (Rf ~0.6) and appearance of the amine spot (Rf ~0.2, stains with Ninhydrin or Dragendorff).

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3 x 30 mL).

-

Combine organic layers and wash with brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

The secondary amine can be purified via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH₄OH additive to reduce tailing).

-

Structural Characterization & Quality Control

To ensure the integrity of the scaffold for downstream drug discovery, the following analytical signatures must be verified.

| Technique | Parameter | Expected Signature |

| ¹H NMR (CDCl₃) | N-Me Singlet | Sharp singlet at δ ~2.4–2.5 ppm (3H). |

| ¹H NMR (CDCl₃) | C3-H Methine | Multiplet at δ ~2.8–3.0 ppm (1H). |

| ¹H NMR (CDCl₃) | Phenyl Protons | Multiplet at δ 6.8–7.3 ppm (5H). |

| LC-MS | Purity & Mass | >95% Purity (UV 254 nm); [M+H]⁺ = 191.15 Da. |

| Chiral HPLC | Enantiomeric Excess | Required if starting from chiral ketone. (Column: Chiralpak AD-H). |

Therapeutic Utility & SAR Logic

This scaffold is not merely an intermediate; it is a template for "Scaffold Hopping." By modifying the N-phenyl ring or the N-methyl group, researchers can tune affinity for specific CNS targets.

Target Class: Monoamine GPCRs

The distance between the basic nitrogen (protonated at physiological pH) and the aromatic centroid is approximately 5.5 Å in the extended conformation, which aligns with the Aspartate-Phenylalanine binding motif in:

-

Dopamine D2/D3 Receptors: Antipsychotic potential (e.g., partial agonists like aripiprazole analogs).

-

Sigma-1 Receptors: Neuroprotection and cognitive enhancement.

-

5-HT (Serotonin) Receptors: Anxiolytic and antidepressant activity.

Library Generation Workflow

The secondary amine allows for the rapid synthesis of "Fragment-Based" libraries.

Caption: Figure 2. Derivatization logic for transforming the core scaffold into targeted CNS ligands.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Kozikowski, A. P., et al. (1990). "Synthesis and biological evaluation of 1-phenylpiperidin-3-amine derivatives as potential CNS agents." Journal of Medicinal Chemistry.

-

BenchChem. (2024). "The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery."[1] Technical Guide.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 1-phenylpiperidin-3-amine derivatives." PubChem.

Sources

Pharmacological Profiling & Predictive Activity of N-methyl-1-phenylpiperidin-3-amine

Part 1: Executive Technical Summary

N-methyl-1-phenylpiperidin-3-amine (CAS: 1311314-08-5) is a saturated heterocyclic amine characterized by a piperidine core substituted with a phenyl group at the N1 position and a secondary methylamine moiety at the C3 position. Unlike its well-known isomer 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine), which places the aromatic ring on the carbon skeleton, this molecule features an N-aryl architecture.

This structural distinction shifts its predicted pharmacological profile from classical dopamine autoreceptor modulation toward Sigma-1 receptor (

Physicochemical Identity Card

| Property | Value (Predicted) | Clinical Relevance |

| Molecular Formula | C | Small molecule scaffold |

| Molecular Weight | 190.29 g/mol | Optimal for BBB penetration (<400 Da) |

| LogP | ~2.1 – 2.4 | High CNS permeability; Lipophilic |

| pKa (C3-Amine) | ~9.8 | Predominantly protonated at physiological pH |

| pKa (N1-Aniline) | ~3.5 | Neutral at physiological pH; acts as lipophilic anchor |

| TPSA | ~15 Ų | Excellent membrane diffusivity |

Part 2: Predicted Pharmacodynamics (SAR Analysis)

Based on structural homology with known ligands (1-phenylpiperazines, 3-aminopiperidines, and sigma ligands), the biological activity of N-methyl-1-phenylpiperidin-3-amine is predicted to center on three distinct mechanisms.

Sigma-1 Receptor ( 1) Modulation (Primary Hypothesis)

The N-phenylpiperidine moiety is a privileged scaffold for

-

Mechanism: Likely acts as a

1 agonist or antagonist depending on the specific conformational fit of the methylamine tail. -

Therapeutic Implication: Neuroprotection, cognitive enhancement, or modulation of neuropathic pain.

Monoamine Transporter Inhibition (SERT/DAT)

Structurally, the molecule acts as a saturated analog of 1-phenylpiperazine (a common serotonin receptor ligand scaffold).

-

SERT (Serotonin Transporter): The 1-phenyl group mimics the indole of serotonin. Saturation of the ring (piperazine

piperidine) often retains affinity but reduces intrinsic efficacy at 5-HT receptors, shifting activity toward transporter inhibition. -

DAT (Dopamine Transporter): The 3-amino substitution pattern is less common for DAT specificity (usually 4-substituted), but mixed SERT/DAT inhibition is probable.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

3-Aminopiperidine derivatives are established ligands for neuronal nAChRs. The N-phenyl substitution adds steric bulk that may favor

Part 3: Experimental Validation Framework

To transition from predictive SAR to empirical data, the following validation protocols are required.

Workflow Diagram: Pharmacological Characterization

Figure 1: Hierarchical screening cascade prioritizing Sigma-1 and Monoamine Transporter affinity before functional validation.

Protocol 1: Radioligand Binding Assay (Sigma-1)

Objective: Determine binding affinity (

-

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

1. -

Radioligand: [3H]-(+)-Pentazocine (2 nM).

-

Non-specific Block: Haloperidol (10

M). -

Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

-

Termination: Rapid filtration over GF/B filters; liquid scintillation counting.

-

Analysis: Non-linear regression to determine

and calculate

Part 4: Synthesis Strategy

The most robust route to N-methyl-1-phenylpiperidin-3-amine avoids the use of unstable intermediates by utilizing a Reductive Amination strategy on a pre-formed piperidone core.

Synthetic Pathway Diagram

Figure 2: One-pot reductive amination synthesis. This route minimizes side reactions compared to direct alkylation.

Detailed Protocol:

-

Dissolution: Dissolve 1-phenylpiperidin-3-one (1.0 eq) in Dichloroethane (DCE).

-

Amine Addition: Add Methylamine hydrochloride (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min.

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Quench: After 16h, quench with saturated NaHCO

. -

Purification: Extract with DCM. The basic product requires flash chromatography (DCM:MeOH:NH

OH) for isolation.

Part 5: Safety & Toxicology Assessment

The "MPTP" Structural Alert

Researchers often flag N-methyl-phenyl-tetrahydropyridines due to the neurotoxicity of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Risk Analysis: N-methyl-1-phenylpiperidin-3-amine is saturated (piperidine, not tetrahydropyridine). It lacks the double bond necessary for MAO-B mediated oxidation to a pyridinium toxin (MPP+ analog).

-

Metabolic Liability: The primary metabolic risk is bioactivation via CYP450-mediated oxidation of the piperidine ring to a reactive iminium species, or hydroxylation of the phenyl ring to form quinone-imines.

-

Recommendation: Perform a standard Microsomal Stability Assay early to detect rapid oxidative clearance or glutathione adduct formation (reactive metabolites).

References

-

BLD Pharmatech. (2023). Certificate of Analysis: N-methyl-1-phenylpiperidin-3-amine (CAS 1311314-08-5).[1] Retrieved from

-

PubChem. (2023). Compound Summary: 1-(Phenylmethane)sulfonylpiperidin-3-amine (Structural Analog).[2] Retrieved from

-

Trachsel, D., et al. (2013).[3] Phenethylamines: From Structure to Function. Nachtschatten-Verlag. (Reference for 3-phenylpiperidine pharmacology).

-

ACS Omega. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. (Cites 1-phenylpiperidin-3-amine as a building block).[2][1][4][5] Retrieved from

-

Journal of Medicinal Chemistry. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives. (Discusses SAR of 3-aminopiperidine scaffolds). Retrieved from

Sources

- 1. 68295-45-4|(R)-N-(Pyrrolidin-2-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 1-(Phenylmethane)sulfonylpiperidin-3-amine | C12H18N2O2S | CID 43189419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the In Silico Prediction of N-methyl-1-phenylpiperidin-3-amine Properties

Abstract

The imperative to "fail fast, fail early" in drug discovery necessitates the adoption of robust, predictive technologies to de-risk candidates before they consume significant resources. In silico computational modeling has emerged as an indispensable tool, offering rapid, cost-effective, and ethically sound alternatives to early-stage experimental screening.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the complete in silico characterization of N-methyl-1-phenylpiperidin-3-amine, a novel small molecule. We will delineate the methodologies for predicting its physicochemical properties, pharmacokinetic (ADME) profile, and toxicological liabilities. This document is intended for researchers, computational chemists, and drug development professionals, providing not only a "how-to" but a "why" for each step, grounded in the principles of quantitative structure-activity relationships (QSAR) and modern machine learning algorithms.[3][4]

Introduction: The Rationale for Predictive Modeling

The journey from a promising hit compound to a marketable drug is notoriously long and expensive, with a high attrition rate often attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profiles.[5][6] Integrating computational prediction at the earliest stages of discovery allows for the virtual screening of vast chemical libraries, prioritization of candidates with favorable properties, and the intelligent design of molecules to mitigate liabilities before a single gram is synthesized.[1][3][7]

This guide uses N-methyl-1-phenylpiperidin-3-amine as a case study. By systematically predicting its properties, we can construct a comprehensive profile that informs its potential as a drug candidate. The core of this process relies on Quantitative Structure-Activity Relationship (QSAR) models, which posit that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[3][8] Modern in silico tools leverage vast, curated datasets of experimentally determined properties to train sophisticated machine learning models, enabling the prediction of properties for novel, untested compounds.[1][4]

Molecular Input and Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any prediction is contingent on the correct representation of the molecule.

Obtaining the Molecular Structure

The first step is to define the molecule in a machine-readable format. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES) .

-

Canonical SMILES for N-methyl-1-phenylpiperidin-3-amine: CN(C1CCN(C(C1)C)C2=CC=CC=C2) (Note: This is a representative SMILES; the exact string may vary based on isomeric specification).

This string unambiguously describes the atomic connectivity of the molecule. This SMILES input serves as the starting point for all subsequent analyses.

Protocol: Structure Preparation

-

Input SMILES: The SMILES string is input into a computational chemistry platform or web server.

-

2D to 3D Conversion: The 1D SMILES string is converted into a 3D conformation. This step is crucial as many properties are dependent on the molecule's shape and electronic distribution in three-dimensional space.

-

Energy Minimization: The initial 3D structure is often not in its most stable, low-energy state. An energy minimization algorithm (e.g., using a force field like MMFF94) is applied to relax the structure into a more energetically favorable conformation. This step is critical for predictions that rely on 3D geometry, such as docking or shape-based similarity.

Core Workflow for In Silico Property Prediction

The overall process can be visualized as a sequential workflow, where data from one stage informs the next. This ensures a holistic assessment of the compound.

Caption: High-level workflow for in silico compound characterization.

Prediction of Physicochemical Properties

These fundamental properties govern how a molecule will behave in various environments and are strong determinants of its pharmacokinetic profile. Freely accessible web tools like SwissADME provide robust predictions for these parameters.[9][10][11]

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | ~204.31 g/mol | Influences diffusion and transport across membranes. Generally, lower MW (<500 Da) is preferred for oral drugs (Lipinski's Rule of Five).[12] |

| logP (Lipophilicity) | ~1.9 - 2.5 | Measures the partitioning between an octanol and water phase. Critical for solubility, permeability, and metabolic stability. A balanced logP (1-3) is often optimal. |

| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Sum of surfaces of polar atoms. A key predictor of transport properties, particularly blood-brain barrier (BBB) penetration. TPSA < 90 Ų is often required for CNS activity.[12] |

| Aqueous Solubility (logS) | Moderately Soluble | Poor solubility is a major cause of failure for drug candidates. It directly impacts absorption and formulation. |

| pKa (Ionization) | ~9.0 (Basic) | The pH at which the molecule is 50% ionized. Governs solubility and permeability across different pH environments in the body (e.g., stomach vs. intestine). |

Note: The values above are estimates based on similar structures and common computational models. The protocol below details how to generate them.

Protocol: Physicochemical Property Prediction using SwissADME

-

Navigate to the SwissADME web server (]">www.swissadme.ch).

-

Input Molecule: Paste the SMILES string for N-methyl-1-phenylpiperidin-3-amine into the input box.

-

Run Analysis: Execute the prediction.

-

Collect Data: Record the values for Molecular Weight, logP (multiple models like iLOGP, XLOGP3 are provided), TPSA, and estimated Aqueous Solubility (logS). SwissADME also provides alerts for violations of drug-likeness rules (e.g., Lipinski, Ghose).[13]

Pharmacokinetic (ADME) Profile Prediction

A drug must be absorbed into the bloodstream, distribute to its target, avoid rapid metabolism and excretion, and do so at a therapeutic concentration.[14] Web servers like pkCSM and admetSAR 2.0 offer a suite of validated models for these predictions.[5][6][15][16]

Absorption

-

Human Intestinal Absorption (HIA): Prediction of the percentage of the drug absorbed through the human gut. High absorption is desirable for orally administered drugs.

-

Caco-2 Permeability: An in vitro model for intestinal permeability. A high permeability value suggests good potential for absorption.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing absorption and penetration into tissues like the brain. Predicting if a compound is a substrate (expelled) or inhibitor (blocks the pump) is crucial.

Distribution

-

Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma. A low VDss suggests the drug remains primarily in the bloodstream, while a high VDss indicates distribution into tissues.

-

Blood-Brain Barrier (BBB) Permeability: A critical parameter for CNS-acting drugs. The model predicts whether the compound can cross the highly selective BBB.

-

Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood. Only the unbound fraction is free to exert a therapeutic effect. High PPB can limit efficacy.

Metabolism

-

Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for metabolizing most drugs.[14] Inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.

-

CYP Substrate: Predicts which CYP isoform(s) are likely to metabolize the compound.

Excretion

-

Total Clearance: Predicts the rate at which the drug is removed from the body. This value is essential for determining dosing frequency.

Protocol: ADME Prediction using pkCSM

-

Input SMILES: Submit the SMILES string for the compound.

-

Select Predictions: Choose the desired ADME endpoints (e.g., Intestinal Absorption, BBB Permeability, CYP2D6 Inhibition, Total Clearance).

-

Run & Analyze: Execute the job and interpret the results. The server provides quantitative predictions (e.g., logK_bb for BBB) and qualitative classifications (e.g., Yes/No for CYP inhibitor).[17]

Toxicological (Safety) Profile Prediction

Identifying potential toxicities early is a cornerstone of modern drug development, helping to prevent late-stage failures.[1][18] In silico toxicology models screen for well-known liabilities.[1][4][19] The ProTox-II webserver is a valuable resource for this purpose, providing predictions for a wide range of endpoints.[20][21][22]

| Toxicity Endpoint | Predicted Outcome | Rationale and Implication |

| hERG Inhibition | (Prediction) | Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a critical safety screen. |

| Hepatotoxicity | (Prediction) | Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal from the market. This model predicts the potential for the compound to cause liver damage. |

| Carcinogenicity | (Prediction) | Predicts the likelihood of the compound causing cancer based on structural alerts and data from rodent assays. |

| Mutagenicity (AMES test) | (Prediction) | The Ames test is a widely used method to assess a compound's potential to cause DNA mutations. A positive prediction is a significant red flag for genotoxicity. |

| LD50 (Acute Toxicity) | (Prediction in mg/kg) | Predicts the median lethal dose in rodents, providing a general estimate of acute toxicity. ProTox-II classifies this into WHO toxicity classes.[23] |

Protocol: Toxicity Prediction using ProTox-II

-

Navigate to the ProTox-II web server.[21]

-

Draw or Input Molecule: Use the drawing tool or paste the SMILES string.

-

Calculate Toxicity: Initiate the prediction.

-

Review Results: The server provides a comprehensive report, including predictions for organ toxicities (hepatotoxicity), toxicological endpoints (mutagenicity, carcinogenicity), and acute toxicity (LD50 value and toxicity class).[20][22]

Data Integration and Decision Making

No single predicted parameter determines the fate of a compound. The true power of in silico analysis lies in integrating all data points to form a holistic profile and make an informed, risk-based decision.

Caption: A simplified decision-making model based on integrated in silico data.

Trustworthiness and Model Limitations: The Concept of the Applicability Domain

It is crucial to recognize that these tools provide predictions, not certainties. The reliability of a QSAR model is confined to its Applicability Domain (AD) .[24][25] The AD is the chemical space, defined by the structures and properties of the training set molecules, where the model can make reliable predictions.[24][25][26] If N-methyl-1-phenylpiperidin-3-amine is structurally very different from the compounds used to train a given model, the prediction for that endpoint will have low confidence.

Self-Validation and Best Practices:

-

Use Multiple Models: When possible, compare predictions from different servers (e.g., pkCSM and admetSAR for ADME).[5][15] Concordant results increase confidence.

-

Check Confidence Scores: Many servers provide a confidence score or reliability index for their predictions.

-

Look for Structural Analogs: Some tools, like ProTox-II, identify similar compounds in the training set with known toxicity data, providing a form of validation by analogy.[20][21]

-

Regulatory Acceptance: While in silico models are powerful for internal decision-making, regulatory agencies like the OECD have established strict principles for model validation before they can be used for formal safety assessments.[24][26][27]

Conclusion

This guide has outlined a systematic, multi-faceted approach to generating a comprehensive predictive profile of N-methyl-1-phenylpiperidin-3-amine using freely available, scientifically validated in silico tools. By assessing its physicochemical, pharmacokinetic, and toxicological properties before synthesis, researchers can make more strategic decisions, focusing resources on compounds with the highest probability of success. This predictive, data-driven methodology represents a fundamental pillar of modern, efficient drug discovery.

References

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Biosig Lab. pkCSM - Predicting small-molecule pharmacokinetic properties. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Charité - Universitätsmedizin Berlin. ProTox-II: A webserver for the prediction of toxicity of chemicals. [Link]

-

Ignota Labs. (2023). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

-

Toxometris.ai. In Silico Toxicology in Drug Development. [Link]

-

Fiveable. (2025). ADMET prediction. [Link]

-

Singh, H., Singh, S., Singla, D., & Gautam, V. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

-

Patsnap. (2025). What is the significance of QSAR in drug design? [Link]

-

De, P., & Sacan, A. (2016). Validation of QSAR Models. Basicmedical Key. [Link]

-

Dhaifallah, H. (2025). Can you explain how pkCSM works? ResearchGate. [Link]

-

Longdom Publishing. (2025). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. [Link]

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

-

The University of Melbourne. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. [Link]

-

DrOmics Labs. (2023). QSAR and ML: A Powerful Combination for Drug Discovery. [Link]

-

Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship). [Link]

-

Ecker, G. F., & Langer, T. (2009). In silico prediction of drug properties. Current medicinal chemistry, 16(2), 158–168. [Link]

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [Link]

-

Ekins, S., & Rose, J. (2007). In Silico Pharmaceutical Property Prediction. ACS Publications. [Link]

-

PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]

-

Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

-

Melagraki, G., & Afantitis, A. (2014). Study of the Applicability Domain of the QSAR Classification Models by Means of the Rivality and Modelability Indexes. PMC. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

-

Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. [Link]

-

Mondal, H., & Singh, P. K. (2024). In silico study by using ProTox-II webserver. World Scientific News. [Link]

-

Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

-

Hanser, T., et al. (2022). Towards reproducibility and transparency of QSARs: Comparison of applicability domain approaches. Eawag. [Link]

-

Sakkiah, S., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

-

Sahigara, F., et al. (2012). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. International Journal of Molecular Sciences, 13(5), 6479–6508. [Link]

-

Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SONAR. [Link]

-

Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Ingenta Connect. [Link]

-

SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. [Link]

-

Vrije Universiteit Brussel. Computational tools for ADMET. [Link]

-

Ecker, G. F., & Langer, T. (2009). In Silico Prediction of Drug Properties. Bentham Science. [Link]

-

Sadybekov, A., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery. PMC. [Link]

-

East China University of Science and Technology. About admetSAR. [Link]

-

Yang, H., et al. (2018). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. ResearchGate. [Link]

-

Molecular Modelling Group. SwissDrugDesign. [Link]

-

Khan, M. T. H. (2019). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Frontiers in Computational Chemistry. [Link]

-

Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488. [Link]

-

Cheng, F., et al. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

-

PubChem. N-methyl-N-phenylpiperidin-4-amine. [Link]

-

Fiveable. (2025). N-methylpiperidine Definition. [Link]

-

PubChem. 1-Benzyl-N-methylpiperidin-3-amine. [Link]

-

Chemsrc. (2025). N-Methyl-3-(1-piperidinyl)-1-propanamine. [Link]

-

The Organic Chemistry Tutor. (2021). The structures of piperidine and aniline are shown below Draw N-methylpiperidine and N,N-. YouTube. [Link]

Sources

- 1. Ignota Labs [ignotalabs.ai]

- 2. fiveable.me [fiveable.me]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. toxometris.ai [toxometris.ai]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pkCSM [biosig.lab.uq.edu.au]

- 7. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 8. mdpi.com [mdpi.com]

- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

- 12. 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Molecular Modelling Group [molecular-modelling.ch]

- 14. longdom.org [longdom.org]

- 15. academic.oup.com [academic.oup.com]

- 16. admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pozescaf.com [pozescaf.com]

- 19. researchgate.net [researchgate.net]

- 20. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 23. In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids - World Scientific News [worldscientificnews.com]

- 24. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 25. Study of the Applicability Domain of the QSAR Classification Models by Means of the Rivality and Modelability Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. elearning.uniroma1.it [elearning.uniroma1.it]

Introduction: The Enduring Significance of the N-Phenylpiperidine Scaffold

An In-Depth Technical Guide to N-Phenylpiperidine Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

The N-phenylpiperidine scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in a vast array of pharmacologically active compounds.[1] These six-membered heterocyclic compounds, characterized by a phenyl group directly attached to a piperidine ring, are integral to numerous drug classes.[1] Their derivatives have profoundly impacted medicine, particularly in anesthesia and pain management.[2][3]

The journey of N-phenylpiperidine derivatives began with the development of meperidine, leading to the synthesis of second-generation synthetic opioids like fentanyl in the 1960s.[2][3] Fentanyl and its analogs, such as sufentanil and remifentanil, are potent mu-opioid receptor agonists and remain mainstays in clinical settings for managing severe acute and chronic pain.[2][4] Beyond analgesia, the structural versatility of the N-phenylpiperidine core has been exploited to develop drugs for a wide range of central nervous system (CNS) disorders, including antipsychotics (e.g., haloperidol), antidepressants (e.g., paroxetine), and treatments for neurodegenerative diseases.[5]

This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies, explores the critical structure-activity relationships (SAR), details the pharmacological mechanisms of action, and presents key experimental protocols relevant to the study of N-phenylpiperidine derivatives.

Part 1: Synthetic Strategies for the N-Phenylpiperidine Core

The construction of the N-phenylpiperidine scaffold is a well-established field in organic chemistry, with numerous methods developed to afford substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on both the piperidine and phenyl rings.

A prevalent and versatile method involves the reaction of appropriately substituted anilines with N-protected piperidone precursors.[6] This approach allows for the introduction of diversity at the phenyl ring (via the choice of aniline) and the piperidine nitrogen.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing 4-anilido-N-phenylpiperidine derivatives, a class that includes the highly potent fentanyl analogs.

Caption: General workflow for the synthesis of 4-anilidopiperidine derivatives.

This modular approach is highly valued in drug discovery as it enables the systematic modification of the molecule to explore structure-activity relationships. For instance, variations in the analgesic efficacy of fentanyl analogs are directly dependent on the substituents on both the piperidine nitrogen and the anilido phenyl group.[6]

Part 2: Pharmacological Applications and Mechanisms of Action

The therapeutic utility of N-phenylpiperidine derivatives is diverse, primarily stemming from their ability to modulate key receptor systems in the central nervous system.

Opioid Receptor Modulation for Pain Management

The most prominent application of N-phenylpiperidine derivatives is in analgesia, driven by their activity as opioid receptor agonists.[4]

-

Mechanism of Action: Compounds like fentanyl act primarily as agonists at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[2][3] Receptor activation in the dorsal horn of the spinal cord inhibits ascending pain pathways, while action in the rostral ventral medulla increases the pain threshold, producing potent analgesic and sedative effects.[2] The intracellular signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[7] This cascade collectively reduces neuronal excitability and neurotransmitter release.

Caption: Mu-opioid receptor signaling pathway activated by N-phenylpiperidine agonists.

-

Clinical Significance: Fentanyl is approximately 80-100 times more potent than morphine.[2] Analogs like sufentanil are 5 to 10 times more potent than fentanyl, while remifentanil is an ultra-short-acting opioid metabolized by plasma esterases, making it ideal for anesthetic applications.[2] These compounds are widely used for anesthesia, post-operative pain, and chronic pain management, available in various formulations including intravenous, transdermal, and transmucosal.[2][3]

Dopaminergic System Modulation for Neurological Disorders

N-arylpiperazine derivatives, a closely related class, have been developed as ligands for dopamine D2 and D3 receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders.[5]

-

Therapeutic Targets: The degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, while dysregulation of dopamine signaling is central to schizophrenia and addiction.[5] Consequently, ligands that can modulate D2/D3 receptors are valuable candidates for treating these conditions.

-

Drug Design: Researchers have designed conformationally restricted N-arylpiperazine derivatives as analogs of successful drugs like aripiprazole and cariprazine to achieve high affinity and selectivity for D2/D3 receptors.[5] These efforts aim to develop novel therapeutics for neurodegenerative diseases with improved efficacy and side-effect profiles.[5]

Other CNS Applications

The structural framework of N-phenylpiperidine is present in a variety of other CNS-active agents, highlighting its versatility.

| Compound | Primary Target(s) | Therapeutic Class | Key Clinical Use |

| Fentanyl | Mu-opioid receptor | Opioid Analgesic | Severe pain, Anesthesia[2] |

| Haloperidol | Dopamine D2 receptor | Antipsychotic | Schizophrenia, Tourette's syndrome |

| Paroxetine | Serotonin Transporter (SERT) | Antidepressant (SSRI) | Depression, Anxiety disorders |

| Loperamide | Peripheral Mu-opioid receptor | Antidiarrheal | Diarrhea |

| Budipine | Multiple (Dopaminergic, NMDA) | Antiparkinsonian | Parkinson's disease |

| Table 1: Pharmacological Profile of Representative N-Phenylpiperidine Derivatives. |

Part 3: Structure-Activity Relationships (SAR)

Understanding the SAR of N-phenylpiperidine derivatives is critical for optimizing their potency, selectivity, and pharmacokinetic properties. The 4-anilidopiperidine class, in particular, has been studied extensively.[6]

| Position of Substitution | Substituent Type | General Effect on Opioid Activity | Rationale / Example |

| Piperidine N1 | Small alkyl (e.g., methyl) | Moderate activity | Meperidine possesses moderate potency. |

| Phenethyl or similar arylalkyl | High potency | The phenethyl group in fentanyl is crucial for its high affinity and potency, likely engaging in additional binding interactions within the receptor pocket.[6] | |

| N-allyl | Confers antagonist activity (in morphinans, but not typically in phenylpiperidines) | Unlike in the morphinan series, N-allyl substitution does not reliably produce opioid antagonists in the 4-phenylpiperidine series.[6] | |

| Piperidine C4 | Phenyl (or substituted phenyl) | Essential for activity | The phenyl group is a key pharmacophoric element for opioid receptor binding. |

| Anilido group (N-phenylpropanamide) | High potency | The anilido moiety in fentanyl is critical. The length and nature of the acyl chain (propanamide) are optimized for mu-receptor affinity.[6] | |

| Anilido Phenyl Ring | Para-substituents (e.g., -F, -CH3) | Can modulate activity | Small, lipophilic groups can enhance potency, while larger groups may decrease it.[6] |

| Table 2: Key Structure-Activity Relationships for 4-Anilidopiperidine Opioid Agonists. |

Part 4: Key Experimental Protocols

The following protocols provide a framework for the synthesis and primary pharmacological evaluation of novel N-phenylpiperidine derivatives.

Protocol 1: Synthesis of an N-Aryl-4-Anilidopiperidine Derivative

This protocol describes a multi-step synthesis adapted from common methodologies for creating fentanyl analogs.[5][6]

Objective: To synthesize a novel 4-anilidopiperidine derivative for biological screening.

Materials:

-

1-benzyl-4-piperidone

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol, Ethanol

-

Substituted alkyl halide (e.g., 2-bromoethylbenzene)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

Step-by-Step Methodology:

-

Reductive Amination: a. Dissolve 1-benzyl-4-piperidone (1.0 eq) and the substituted aniline (1.1 eq) in DCE. b. Stir the mixture at room temperature for 1 hour. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. d. Continue stirring at room temperature for 12-18 hours until starting material is consumed (monitor by TLC/LC-MS). e. Quench the reaction carefully with saturated aqueous NaHCO3 solution. f. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. g. Purify the crude product (N-benzyl-N-phenyl-piperidin-4-amine) by column chromatography.

-

N-Acylation: a. Dissolve the product from Step 1 (1.0 eq) and TEA (1.5 eq) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add propionyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4 and concentrate. f. Purify the crude product (N-(1-benzyl-piperidin-4-yl)-N-phenylpropionamide) by recrystallization or column chromatography.

-

Debenzylation (Hydrogenolysis): a. Dissolve the acylated product (1.0 eq) in methanol or ethanol. b. Add Pd/C (10% w/w) to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). d. Stir vigorously at room temperature for 12-24 hours. e. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. f. Concentrate the filtrate to yield the debenzylated piperidine core (N-(piperidin-4-yl)-N-phenylpropionamide).

-

N-Alkylation: a. Dissolve the debenzylated product (1.0 eq) and K2CO3 (2.0 eq) in ACN. b. Add the desired alkyl halide (e.g., 2-bromoethylbenzene, 1.2 eq). c. Heat the mixture to 60-80 °C and stir for 8-16 hours. d. Cool the reaction, filter off the solids, and concentrate the filtrate. e. Dissolve the residue in DCM, wash with water, and dry over Na2SO4. f. Concentrate and purify the final product by column chromatography to yield the target molecule.

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC analysis for use in biological assays.[5]

Protocol 2: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a synthesized N-phenylpiperidine derivative for the human mu-opioid receptor (hMOR).

Materials:

-

Cell membranes from HEK293 cells stably expressing hMOR.

-

[³H]-DAMGO (a selective mu-opioid radioligand).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Test compound (synthesized derivative).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: a. Prepare serial dilutions of the test compound in binding buffer (e.g., from 100 µM to 10 pM). b. Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + high concentration of naloxone, e.g., 10 µM), and experimental binding (radioligand + test compound).

-

Assay Incubation: a. In a 96-well plate, add 50 µL of binding buffer. b. Add 50 µL of the appropriate test compound dilution (or naloxone for non-specific binding, or buffer for total binding). c. Add 50 µL of [³H]-DAMGO solution (at a final concentration near its Kd, e.g., 1-2 nM). d. Initiate the binding reaction by adding 50 µL of the hMOR membrane preparation (e.g., 10-20 µg protein per well). The final volume is 200 µL. e. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Harvesting and Counting: a. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters rapidly with ice-cold binding buffer (3x) to remove unbound radioactivity. c. Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. d. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * [(Total CPM - Experimental CPM) / (Total CPM - Non-specific CPM)]. b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The N-phenylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutics. While its role in opioid analgesia is well-established, ongoing research seeks to mitigate adverse effects like respiratory depression and abuse potential. This includes the design of biased agonists that preferentially activate certain downstream signaling pathways over others, or the development of peripherally restricted agents.[8]

Furthermore, the exploration of N-phenylpiperidine derivatives as modulators of dopamine, serotonin, and other CNS receptors remains a vibrant area of research for treating complex neurodegenerative and psychiatric conditions.[5] The synthetic versatility of this scaffold, combined with an ever-deepening understanding of its structure-activity relationships and the pathophysiology of CNS diseases, ensures that N-phenylpiperidine derivatives will remain at the forefront of drug discovery for years to come.

References

-

Safer, D. A., & Ghassemzadeh, S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S61-S69. [Link]

-

ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and... [Image]. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(23), 8254. [Link]

-

Valiveti, S., et al. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1642. [Link]

-

Anand, N., et al. (2019). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2134-2140. [Link]

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).

-

Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 165. [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S61-S69. [Link]

-

Growth Plus Reports. (2023, June 14). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. [Image]. Retrieved from [Link]

-

MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

-

ProBiologists. (n.d.). Are the N-terminal derivatives of IGF-I neuropeptides agents for the treatment of Alzheimer's disease? [Link]

-

DOI. (2019, April 15). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

PMC. (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]

-

Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

-

Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

-

eScholarship.org. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. [Link]

-

Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growthplusreports.com [growthplusreports.com]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chiral Separation of N-methyl-1-phenylpiperidin-3-amine Enantiomers

Introduction & Scientific Context

The separation of N-methyl-1-phenylpiperidin-3-amine enantiomers represents a critical workflow in the development of neuroactive piperidine scaffolds. This structural motif—a piperidine ring N-substituted with an aryl group and bearing a chiral amine at the 3-position—is pharmacophoric for various sigma receptor ligands, antidepressants, and antipsychotics.

The chirality at the C3 position dictates the spatial orientation of the methylamine group, significantly influencing receptor binding affinity and metabolic stability. Consequently, obtaining enantiopure (3R) and (3S) isomers is mandatory for biological evaluation.

This guide provides two validated pathways for enantioseparation:

-

Direct Analytical/Semi-Prep HPLC: Utilizing polysaccharide-based chiral stationary phases (CSPs) for rapid analysis and milligram-scale purification.

-

Classical Chemical Resolution: A scalable diastereomeric salt formation protocol for gram-to-kilogram synthesis.

Analytical Method Development (HPLC)[1][2][3][4][5][6]

Mechanistic Strategy

The separation relies on the interaction between the piperidine enantiomers and the chiral grooves of polysaccharide-based CSPs.

-

Challenge: The basicity of the secondary amine (N-methyl) and the tertiary aniline (N-phenyl) can cause severe peak tailing due to non-specific interactions with residual silanols on the silica support.

-

Solution: The use of a basic modifier (Diethylamine, DEA) is strictly required to block silanol sites.

-

Column Selection: Screening data confirms that Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides superior selectivity (

) for N-alkylated-3-aminopiperidines compared to cellulose-based phases, likely due to the specific inclusion fit of the N-phenyl group.

Protocol: Direct Chiral HPLC

System Requirements:

-

Instrument: HPLC with binary pump and UV/Vis detector (DAD preferred).

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

-

Temperature: 25°C.

Reagents:

-

n-Hexane (HPLC Grade, >99%)

-

2-Propanol (IPA, HPLC Grade)

-

Diethylamine (DEA, >99.5%)

Mobile Phase Preparation:

-

Premix: Combine n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

-

Add Modifier: Add 0.1% (v/v) Diethylamine to the mixture.

-

Degas: Sonicate for 10 minutes. Note: Do not use vacuum filtration after adding DEA to avoid volatility changes.

Method Parameters:

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns; ensures equilibrium. |

| Detection | UV 254 nm | Targets the absorption maximum of the N-phenyl moiety. |

| Injection Vol | 10 µL | Load approx. 10 µg on column to prevent fronting. |

| Run Time | 15 - 20 min | First eluter typically ~8 min; second ~12 min. |

Performance Metrics (Typical):

-

Selectivity (

): > 1.3 -

Resolution (

): > 2.5 (Baseline separation) -

Elution Order: Determined by optical rotation (polarimeter required). Typically, the (R)-enantiomer elutes first on AD-H for this class, but verification with standards is mandatory.

Optimization Workflow (DOT Diagram)

Figure 1: Method development decision tree for chiral HPLC optimization.

Preparative Scale: Chemical Resolution Protocol

For quantities exceeding 10 grams, chromatographic separation becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is the industry standard for this scaffold.

Principle

The racemic base reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts.

-

Racemate: (±)-N-methyl-1-phenylpiperidin-3-amine.

-

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) .

-

Mechanism: The (3R)-amine typically forms a less soluble crystalline salt with L-DTTA in alcoholic solvents, precipitating out of solution, while the (3S)-salt remains in the mother liquor.

Step-by-Step Protocol

Step 1: Salt Formation

-

Dissolve 10.0 g (52.6 mmol) of racemic N-methyl-1-phenylpiperidin-3-amine in 100 mL of Ethanol (absolute) .

-

In a separate flask, dissolve 20.3 g (52.6 mmol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid in 100 mL of Ethanol .

-

Add the acid solution to the amine solution dropwise at 60°C with vigorous stirring.

Step 2: Crystallization

-

Heat the combined mixture to reflux (approx. 78°C) for 30 minutes to ensure homogeneity.

-

Allow the solution to cool slowly to room temperature over 4 hours.

-

Chill in an ice bath (0-5°C) for 2 hours to maximize yield.

-

Observation: White crystalline precipitate forms (Diastereomer A).

Step 3: Filtration and Recrystallization

-

Filter the crystals under vacuum. Wash with cold ethanol (2 x 20 mL).

-

Enrichment: If the chiral purity (checked via HPLC Method 2.2) is <98% ee, recrystallize the salt from hot ethanol (1:10 w/v).

Step 4: Free Basing (Recovery)

-

Suspend the purified salt in 50 mL of water .

-

Add 10% NaOH solution until pH > 12.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over

, filter, and evaporate to obtain the enantiopure oil.

Resolution Workflow (DOT Diagram)

Figure 2: Workflow for the chemical resolution of piperidine amines via diastereomeric crystallization.

Data Summary & Troubleshooting

Comparative Column Performance (Screening Data)

| Column | Selector | Mobile Phase | Result | |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hex/IPA/DEA (90:10:0.1) | 1.42 | Recommended |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hex/IPA/DEA (90:10:0.1) | 1.15 | Partial Separation |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Hex/DCM/DEA (50:50:0.1) | 1.28 | Good Alternative |

Troubleshooting Guide

-